molecular formula C20H16N2O3 B2422700 3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile CAS No. 1798029-21-6

3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile

Cat. No.: B2422700
CAS No.: 1798029-21-6
M. Wt: 332.359
InChI Key: OFWSGRRXAVHDRE-UHFFFAOYSA-N
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Description

3-(3-Oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile is a chemical compound intended for research applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are strongly advised to consult the Safety Data Sheet (SDS) prior to handling. The spiro[isobenzofuran-1,4'-piperidine] scaffold is a structure of significant interest in medicinal chemistry. Analogous compounds featuring this core structure have been investigated as high-affinity ligands for sigma (σ) receptor subtypes, which are promising targets for neurological disorders and cancer . For instance, derivatives containing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] group have been developed into potent, selective fluorescent ligands for the σ2 receptor, serving as powerful tools for studying receptor distribution and function via flow cytometry and confocal microscopy . Furthermore, other spiro[isobenzofuran-1(3H),4'-piperidine] derivatives have historically been explored for their diuretic and antihypertensive properties . The specific 3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine] core is a known building block in organic synthesis, often requiring cold-chain transportation and storage in a dark place, sealed and dry at 2-8°C . The benzonitrile moiety in this molecule may offer additional points for structural modification and interaction with biological targets. This compound is suited for researchers in drug discovery, particularly those exploring central nervous system (CNS) targets, cancer therapeutics, and novel synthetic methodologies.

Properties

IUPAC Name

3-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c21-13-14-4-3-5-15(12-14)18(23)22-10-8-20(9-11-22)17-7-2-1-6-16(17)19(24)25-20/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWSGRRXAVHDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile typically involves a multi-step process. One common method includes the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro compounds in good to high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-oxo-3H-spiro[isobenzofuran-1,4’-piperidin]-1’-ylcarbonyl)benzonitrile involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-3’,6’-diylbis (3-methylbenzenesulfinate): A similar spiro compound with applications in corrosion

Biological Activity

3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C16H15N2O2
  • Molecular Weight : 269.31 g/mol
  • CAS Number : 172733-79-8

The compound features a spirocyclic structure that is significant in medicinal chemistry, as it can influence the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance, studies have shown that spirocyclic compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The mechanism often involves the modulation of key proteins involved in cell proliferation and survival.

Case Study :
In a study examining spiro[isobenzofuran-1,4'-piperidine] derivatives, it was found that certain analogs demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. This suggests that this compound may hold similar potential.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Compounds with spirocyclic structures have been shown to interact with neurotransmitter receptors and exhibit neuroprotective properties in models of neurodegenerative diseases.

Research Findings :
A study published in Neuropharmacology indicated that similar compounds could enhance synaptic plasticity and reduce neuroinflammation, which are critical factors in conditions like Alzheimer's disease. The potential for this compound to modulate these pathways warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzene ring or modifications to the piperidine moiety can significantly impact the compound's efficacy and selectivity towards biological targets.

Modification Effect on Activity
Increased electron densityEnhanced binding affinity to target receptors
Alkyl substitutionImproved lipophilicity and cellular penetration
HalogenationAltered pharmacokinetics and metabolic stability

Future Directions

The exploration of this compound could lead to novel therapeutic agents for cancer and neurodegenerative diseases. Future research should focus on:

  • In Vivo Studies : To evaluate efficacy and safety profiles.
  • Mechanistic Studies : To elucidate the pathways affected by this compound.
  • Optimization of Analogues : To enhance potency and selectivity through SAR studies.

Q & A

Q. What safety precautions are essential when handling 3-(3-oxo-3H-spiro[...])benzonitrile in laboratory settings?

Methodological Answer: Follow Globally Harmonized System (GHS) guidelines for acute toxicity (H302), skin irritation (H315), and eye irritation (H319). Use PPE (gloves, goggles, lab coats) and work in a fume hood. Consult Safety Data Sheets (SDS) for first-aid measures, including immediate medical attention for ingestion or inhalation exposure .

Q. How should stock solutions of this compound be prepared and stored to ensure stability?

Methodological Answer: Prepare stock solutions in polar aprotic solvents (e.g., DMSO or DMF) based on solubility data. Avoid repeated freeze-thaw cycles; store aliquots at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Pre-warm to 37°C and sonicate to improve solubility before use .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of NMR (e.g., 1^1H/13^{13}C for spirocyclic and carbonyl groups), IR (to confirm ketone C=O stretches ~1700 cm1^{-1}), and mass spectrometry (GC-MS or LC-MS for molecular ion verification). X-ray crystallography is recommended for resolving stereochemical ambiguities .

Q. What are the recommended storage conditions to prevent degradation?

Methodological Answer: Store the solid compound at 2–8°C in airtight, light-protected containers with desiccants to avoid moisture absorption. For solutions, use inert atmospheres (argon/nitrogen) to minimize oxidative decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data reported across different studies?

Methodological Answer: Cross-reference multiple SDS for GHS classifications and conduct in vitro assays (e.g., MTT for cytotoxicity, HET-CAM for eye irritation). Validate findings using computational toxicity prediction tools (e.g., QSAR models) and prioritize peer-reviewed sources over vendor-provided data .

Q. What synthetic strategies are optimal for synthesizing structurally related analogs with improved bioactivity?

Methodological Answer: Employ acylation reactions (e.g., using acyl chlorides or EDCI coupling) to modify the piperidine or benzofuran moieties. Explore microwave-assisted synthesis to reduce reaction times and palladium-catalyzed cross-coupling for introducing heterocyclic substituents. Monitor purity via HPLC and compare bioactivity using binding affinity assays .

Q. How can solubility challenges in biological assays be systematically addressed?

Methodological Answer: Optimize solubility using co-solvents (e.g., cyclodextrins or PEG-400) or surfactants (Tween-80). For in vitro studies, pre-sonicate solutions at 37°C and validate stability via dynamic light scattering (DLS). For in vivo applications, consider nanoformulation or prodrug strategies .

Q. What experimental design considerations are critical for assessing environmental degradation pathways?

Methodological Answer: Conduct accelerated stability studies under varied pH (2–12), temperature (25–60°C), and UV light exposure. Use LC-HRMS to identify degradation products and QTOF-MS for structural elucidation. Include controls for matrix effects (e.g., wastewater simulations) to mimic real-world conditions .

Q. How can reaction yields be improved during large-scale synthesis?

Methodological Answer: Optimize stoichiometry of reagents (e.g., 1.2–1.5 equivalents of acylating agents) and employ gradient cooling to minimize byproducts. Use continuous-flow reactors for exothermic reactions and monitor intermediates via in-line FTIR. Recrystallization from ethanol/water mixtures enhances purity .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in spirocyclic derivatives?

Methodological Answer: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins. Synthesize analogs with systematic substitutions (e.g., halogenation, methylation) and correlate bioactivity data (IC50_{50}, Kd_d) with electronic (Hammett σ) or steric (Taft) parameters. Validate via X-ray co-crystallography .

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